

Remdesivir Methylpropyl Ester Analog (CAS: 3047145-80-9): A Technical Overview

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Compound of Interest

Compound Name: Remdesivir methylpropyl ester analog

Cat. No.: B15566526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **remdesivir methylpropyl ester analog**, a derivative of the antiviral prodrug remdesivir. This document consolidates key chemical information, quantitative data on its bioactivation, and detailed experimental methodologies, offering a comprehensive resource for professionals in the field of drug discovery and development.

Core Chemical and Physical Data

The **remdesivir methylpropyl ester analog**, also known as GS-5734 methylpropyl ester analog, is chemically identified by the CAS number 3047145-80-9.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the table below for quick reference and comparison.

Property	Value
CAS Number	3047145-80-9
Synonyms	GS-5734 methylpropyl ester analog
Molecular Formula	C ₂₅ H ₃₁ N ₆ O ₈ P
Formula Weight	574.5 g/mol
Purity	≥98%
Formulation	A crystalline solid
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.1 mg/ml
λ _{max}	246 nm

Bioactivation and Antiviral Activity

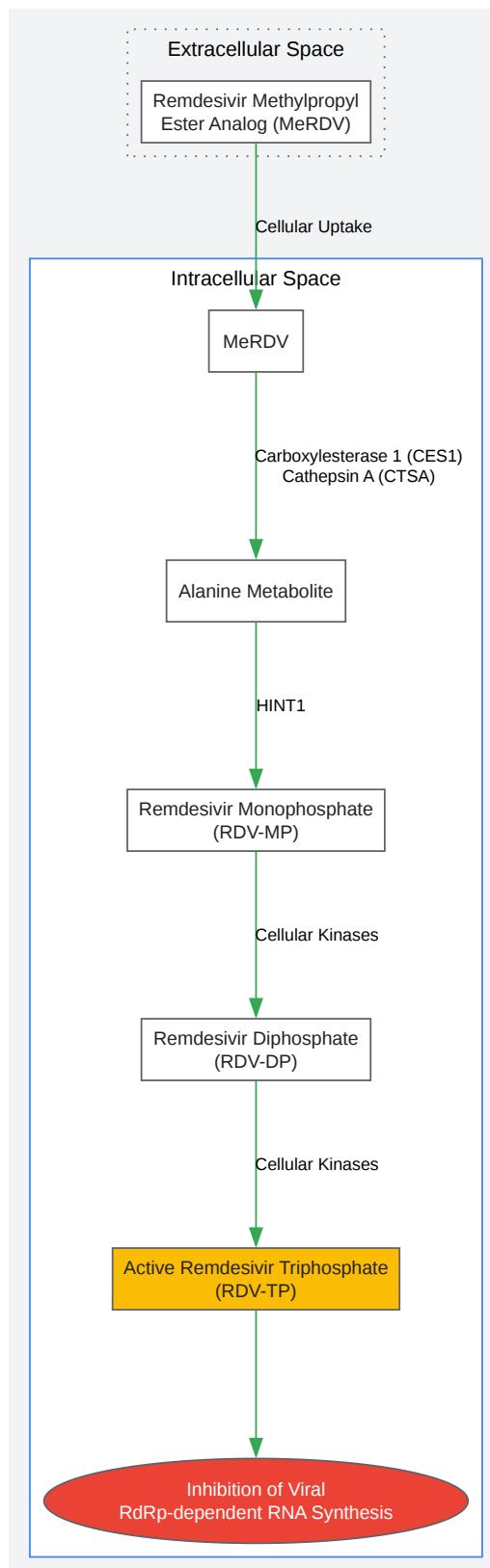
Remdesivir and its analogs are prodrugs that must be metabolized intracellularly to their active triphosphate form to exert their antiviral effects.[\[3\]](#)[\[4\]](#)[\[5\]](#) This bioactivation process is a critical determinant of their efficacy.

A 2024 study published in the *Journal of Medicinal Chemistry* by Li et al. provides a comparative analysis of the bioactivation profiles of remdesivir (RDV), its methylpropyl ester analog (MeRDV), an isopropyl ester analog (IsoRDV), and the parent nucleoside (Nuc), GS-441524.[\[6\]](#)[\[7\]](#) The study highlights that ProTide prodrugs like RDV and MeRDV are more efficient at delivering the active triphosphate metabolite (RDV-TP) to the lungs. This enhanced delivery is attributed to their high cell permeability and susceptibility to cleavage by cathepsin A (CTSA) and carboxylesterase 1 (CES1).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Intracellular Activation Pathway

The intracellular conversion of the **remdesivir methylpropyl ester analog** follows a multi-step enzymatic process. The prodrug first enters the cell, where esterases initiate the removal of the ester moiety. Subsequent cleavage of the phosphoramidate bond by enzymes such as histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate form.[\[3\]](#)[\[5\]](#) This is then

further phosphorylated by cellular kinases to the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][9][10]



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Caption: Bioactivation pathway of the **remdesivir methylpropyl ester analog**.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols adapted from the study by Li et al. (2024) and other relevant literature.

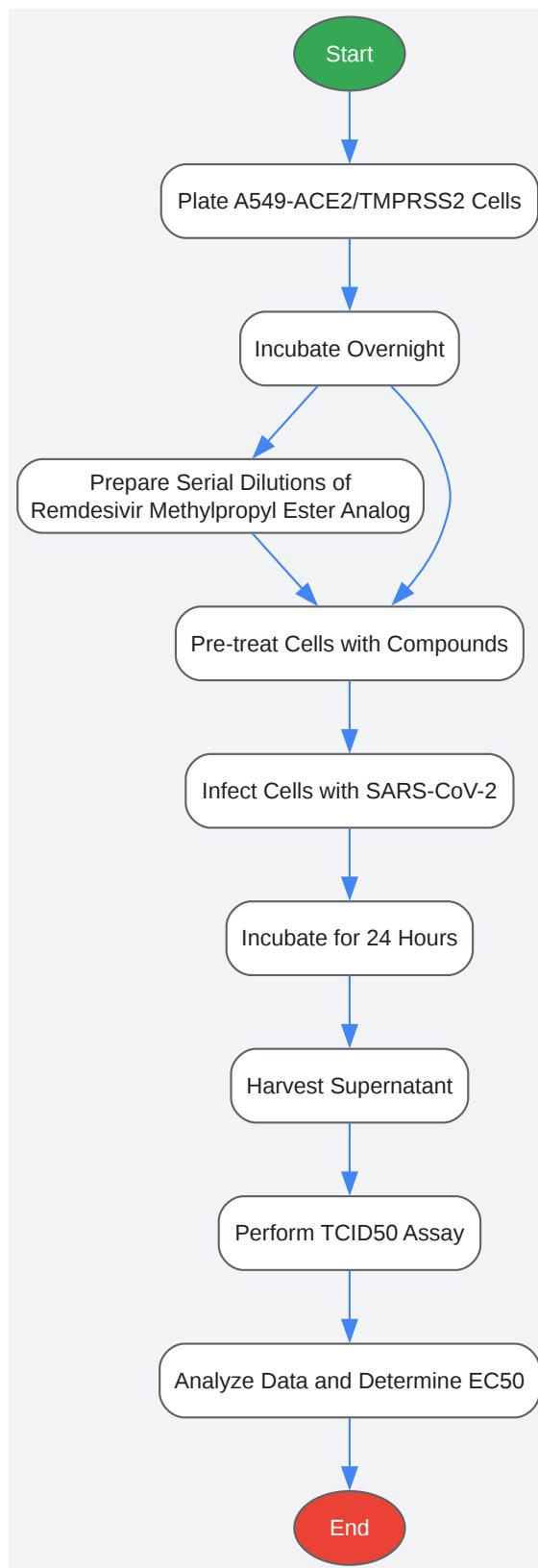
Antiviral Activity Assay Against SARS-CoV-2

This protocol is used to determine the efficacy of antiviral compounds against SARS-CoV-2 in a cell-based assay.

- Cell Culture: A549 cells expressing the human ACE2 receptor and TMPRSS2 protease are plated in 96-well plates at a density of 15,000 cells per well and incubated overnight at 37°C with 5% CO₂.[\[11\]](#)
- Compound Treatment: The growth medium is removed, and cells are treated with increasing concentrations of the test compounds (e.g., **remdesivir methylpropyl ester analog**) diluted in infection media. A vehicle control (DMSO) is also included.[\[8\]](#)[\[11\]](#)
- Viral Infection: Following a 30-minute pre-treatment with the compounds, cells are inoculated with a SARS-CoV-2 isolate (e.g., WA1 or Omicron BA.1) at a specified multiplicity of infection (MOI), for instance, 1.0.[\[8\]](#)[\[12\]](#)
- Incubation: The infected cells are incubated for 24 hours.[\[8\]](#)
- Quantification of Viral Titer: After incubation, the infectious virus titers in the supernatant are determined using a Tissue Culture Infectious Dose 50 (TCID₅₀) assay.[\[8\]](#)[\[13\]](#)
- Cell Viability: Parallel assays are conducted to assess cell viability at the tested compound concentrations to ensure that the observed antiviral effect is not due to cytotoxicity.[\[8\]](#)

Experimental Workflow for Antiviral Testing

The logical flow of an in vitro antiviral activity experiment is depicted in the diagram below.



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Caption: Workflow for in vitro antiviral activity testing.

Conclusion

The **remdesivir methylpropyl ester analog** represents a significant area of research within the broader development of nucleotide prodrugs for antiviral therapy. Its efficient bioactivation in lung cells, as demonstrated in recent studies, underscores the potential for structural modifications to enhance drug delivery to target tissues. The data and protocols presented in this guide are intended to support further investigation into this and related compounds, ultimately contributing to the development of more effective antiviral treatments.

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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Remdesivir - Wikipedia [en.wikipedia.org]
- 4. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to Cathepsin A Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]

- 11. Enhanced Remdesivir Analogues to Target SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
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